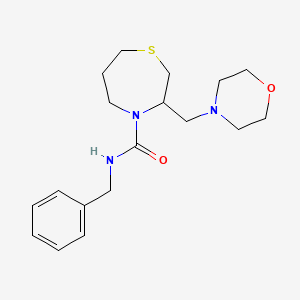

N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide is a compound that belongs to the thiazepane family. It has gained attention in scientific research due to its potential use as a therapeutic agent in various diseases.

Applications De Recherche Scientifique

Synthesis and Material Science Applications

N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide and its derivatives have been explored in various scientific research applications, particularly in the synthesis of polymers and copolymers with potential biomedical uses. For instance, morpholine-2,5-dione derivatives, which share structural similarities with N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide, have been utilized in the synthesis of biodegradable polyesteramides with pendant functional groups. These polyesteramides, obtained through ring-opening copolymerization, exhibit controlled degradation and are promising for biomedical applications due to their functional groups that can be further modified for specific purposes (Veld, Dijkstra, & Feijen, 1992).

Photoinitiation in Coating Technologies

Copolymers bearing side-chain thioxanthone and α-aminoacetophenone moieties, synthesized from morpholinophenyl derivatives, demonstrate potential as photoinitiators in ultraviolet-curable coatings. These materials are particularly relevant in applications requiring pigmented coatings, where they exhibit synergistic effects and enhanced photoinitiation efficiency, essential for rapid curing processes in industrial applications (Angiolini et al., 1997).

Anticancer Research

Derivatives of N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide have been investigated for their antitumor properties. Compounds synthesized by condensation reactions and further cyclization processes have shown distinct inhibitory effects on the proliferation of cancer cell lines. These findings suggest potential therapeutic applications in cancer treatment, highlighting the importance of structural modifications to enhance biological activity (Lu et al., 2017); (Ji et al., 2018).

Antimicrobial and Antifungal Studies

The chemical versatility of N-benzyl-3-(morpholinomethyl)-1,4-thiazepane-4-carboxamide and related compounds has been exploited in the synthesis of antimicrobial and antifungal agents. Research has demonstrated the efficacy of these derivatives against a range of microbial and fungal pathogens, offering a promising avenue for the development of new therapeutic agents (Sahin et al., 2012); (Weiqun et al., 2005).

Propriétés

IUPAC Name |

N-benzyl-3-(morpholin-4-ylmethyl)-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2S/c22-18(19-13-16-5-2-1-3-6-16)21-7-4-12-24-15-17(21)14-20-8-10-23-11-9-20/h1-3,5-6,17H,4,7-15H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNQJWXVXOZCAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CSC1)CN2CCOCC2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methylpropyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2672089.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)

![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2672097.png)

![N-(2-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672100.png)

![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2672111.png)

![5-Chloro-2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2672112.png)